molecular formula C14H15NO4 B2405858 Ethyl 5-(1-hydroxyethyl)-3-phenylisoxazole-4-carboxylate CAS No. 95104-45-3

Ethyl 5-(1-hydroxyethyl)-3-phenylisoxazole-4-carboxylate

Cat. No. B2405858
CAS RN: 95104-45-3
M. Wt: 261.277
InChI Key: YUFBHEQTMKDXIN-UHFFFAOYSA-N
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Description

“Ethyl 5-(1-hydroxyethyl)-3-phenylisoxazole-4-carboxylate” is a compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with an ethyl group at the 5-position, a phenyl group at the 3-position, and a carboxylate group at the 4-position . The ethyl group at the 5-position is further substituted with a hydroxyethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the isoxazole ring and its substituents. The presence of the oxygen and nitrogen atoms in the ring, along with the hydroxyethyl and carboxylate groups, would likely result in a polar molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The isoxazole ring might undergo reactions typical of heterocycles, while the hydroxyethyl and carboxylate groups could participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and the aromatic ring might impact its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Photochemical Reactions

Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has been extensively studied for its photochemical behaviors. When photolyzed in various alcohols and amines, it produces two major types of products: methanetricarboxylic acid derivatives and 2-alkoxy-3-phenylaminoacrylates, indicating its potential use in photochemical synthesis and reactions (Ang & Prager, 1992).

Synthesis of Isoxazole Derivatives

Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate was synthesized efficiently and is a precursor for various isoxazole derivatives, which are important for biomimetic synthesis of complex organic compounds like α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Isoxazole derivatives have been investigated for their potential uses in medicinal chemistry, so this compound could also have interesting biological activities .

properties

IUPAC Name

ethyl 5-(1-hydroxyethyl)-3-phenyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-14(17)11-12(10-7-5-4-6-8-10)15-19-13(11)9(2)16/h4-9,16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFBHEQTMKDXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(1-hydroxyethyl)-3-phenylisoxazole-4-carboxylate

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